(2R)-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
Fmoc-Cys(t-butylcarboxymethyl)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is specifically designed for use in solid-phase peptide synthesis, where it serves as a protected form of cysteine. The protection is necessary to prevent unwanted reactions during the synthesis process, ensuring the correct formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(t-butylcarboxymethyl)-OH typically involves the protection of the cysteine thiol group and the amino group. The thiol group is protected using a t-butylcarboxymethyl group, while the amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The process involves several steps, including:
Protection of the Thiol Group: The cysteine thiol group is reacted with t-butyl bromoacetate in the presence of a base to form the t-butylcarboxymethyl derivative.
Protection of the Amino Group: The amino group is then protected by reacting the compound with Fmoc chloride in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of Fmoc-Cys(t-butylcarboxymethyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(t-butylcarboxymethyl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the t-butylcarboxymethyl group can be removed using acidic conditions.
Coupling Reactions: The compound can be coupled with other amino acids to form peptide bonds. This is typically done using coupling reagents such as HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for t-butylcarboxymethyl removal.
Coupling: HBTU, DIC, and bases like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where cysteine is incorporated in its protected form. Upon deprotection, the free cysteine residues are available for further functionalization or disulfide bond formation.
Scientific Research Applications
Fmoc-Cys(t-butylcarboxymethyl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used in the synthesis of peptides and proteins, allowing for the incorporation of cysteine residues in a protected form.
Protein Engineering: Facilitates the modification of proteins by enabling site-specific incorporation of cysteine.
Drug Development: Used in the development of peptide-based drugs, where cysteine residues play a crucial role in the drug’s activity.
Bioconjugation: Enables the attachment of various functional groups to peptides and proteins through the cysteine thiol group.
Mechanism of Action
The mechanism of action of Fmoc-Cys(t-butylcarboxymethyl)-OH involves the protection and deprotection of the cysteine thiol and amino groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The t-butylcarboxymethyl group protects the thiol group, which can be deprotected under acidic conditions to reveal the free thiol. This free thiol can then participate in various biochemical reactions, such as disulfide bond formation or conjugation with other molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Acm)-OH: Another protected form of cysteine, where the thiol group is protected with an acetamidomethyl (Acm) group.
Fmoc-Cys(Trt)-OH: The thiol group is protected with a trityl (Trt) group.
Uniqueness
Fmoc-Cys(t-butylcarboxymethyl)-OH is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of deprotection. The t-butylcarboxymethyl group provides robust protection under basic conditions and can be easily removed under acidic conditions, making it suitable for various synthetic applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQIBSKINOPHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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